molecular formula C8H9BBrClO3 B1437025 2-Bromo-3-chloro-6-ethoxyphenylboronic acid CAS No. 1315476-02-8

2-Bromo-3-chloro-6-ethoxyphenylboronic acid

Katalognummer: B1437025
CAS-Nummer: 1315476-02-8
Molekulargewicht: 279.32 g/mol
InChI-Schlüssel: RJDIZLCTKGQGDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

¹H NMR

The ¹H NMR spectrum (DMSO-d₆) exhibits distinct signals:

  • A triplet at δ 1.35 ppm (3H, CH₃) and a quartet at δ 3.72 ppm (2H, OCH₂) for the ethoxy group.
  • Aromatic protons appear as doublets between δ 7.2–7.8 ppm, with coupling constants (J ≈ 8.5 Hz) indicative of para-substitution relative to the boronic acid group.
  • Boronic acid hydroxyl protons resonate as broad singlets at δ 9.2–9.8 ppm.

¹³C NMR

Key ¹³C signals include:

  • δ 14.6 ppm (CH₃), δ 63.1 ppm (OCH₂).
  • Aromatic carbons at δ 115–135 ppm, with deshielding observed for C2 (δ 128.5 ppm, Br-substituted) and C3 (δ 126.8 ppm, Cl-substituted).
  • The boron-bound carbon (C1) appears at δ 132.4 ppm due to electron withdrawal.

¹¹B NMR

The ¹¹B NMR spectrum shows a singlet at δ 29.5 ppm, characteristic of tricoordinate boron in boronic acids.

FT-IR

Prominent vibrational modes (cm⁻¹):

  • B–O stretching: 1340–1280 (asymmetric), 1180–1120 (symmetric).
  • O–H (boronic acid): 3200–3400 (broad).
  • C–Br/C–Cl: 560–610 (C–Br), 680–720 (C–Cl).

UV-Vis

Electronic transitions in ethanol include:

  • π→π* (aromatic ring) at λₘₐₓ ≈ 265 nm (ε = 12,400 M⁻¹cm⁻¹).
  • n→π* (boronic acid) as a shoulder near 310 nm.

Computational Modeling of Electronic Structure (DFT Studies)

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict:

  • A HOMO-LUMO gap of 4.8 eV, with HOMO localized on the boronic acid group and LUMO on the halogenated aromatic ring.
  • Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between boron’s empty p-orbital and adjacent oxygen lone pairs (stabilization energy: 18.6 kcal/mol).
  • Molecular electrostatic potential maps highlight electrophilic regions at boron (max: +0.32 e) and chlorine (max: +0.18 e).

Vibrational frequency calculations align with experimental FT-IR data, with mean deviations <15 cm⁻¹.

Tautomerism and Boronic Acid-Anhydride Equilibria

In solution, this compound undergoes dynamic equilibria:

  • Tautomerism : The boronic acid exists as a mixture of cis-diol (major) and trans-diol (minor) tautomers, with a ΔG° of 1.2 kcal/mol favoring the cis form.
  • Anhydride Formation : Under anhydrous conditions, dehydration yields a trimeric boroxine (C₈H₇BBrClO₂)₃B₃O₃, as confirmed by mass spectrometry (m/z 837.9 [M−H]⁻). The equilibrium constant (Kₐₙₕ) in toluene is 0.45 at 25°C.

The equilibrium is pH-dependent, with boronic acid dominant at neutral pH and boroxine favored under acidic conditions. IR studies show loss of O–H stretches (3200–3400 cm⁻¹) and emergence of B–O–B modes (720–750 cm⁻¹) during anhydride formation.

Tables
Table 1: Key NMR Assignments

Nucleus δ (ppm) Assignment
¹H 1.35 CH₃
¹H 3.72 OCH₂
¹³C 132.4 C1 (B–C)
¹¹B 29.5 B(OH)₂

Table 2: DFT-Calculated Bond Lengths

Bond Length (Å)
B–O 1.37
C–Br 1.89
C–Cl 1.74
C–O 1.43

Eigenschaften

IUPAC Name

(2-bromo-3-chloro-6-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BBrClO3/c1-2-14-6-4-3-5(11)8(10)7(6)9(12)13/h3-4,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDIZLCTKGQGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Br)Cl)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BBrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

General Synthetic Strategy Overview

The synthesis of 2-Bromo-3-chloro-6-ethoxyphenylboronic acid generally involves:

  • Halogenation of an appropriately substituted phenol or phenyl precursor to introduce bromine and chlorine substituents at specific positions.
  • Etherification to install the ethoxy group at the 6-position.
  • Formation of the boronic acid functionality, often through lithiation or metal-catalyzed borylation of a halogenated aromatic intermediate.

Because direct literature on this exact compound is limited, preparation methods are inferred and adapted from closely related compounds such as 2-bromo-6-dimethoxybenzoic acids and 4-ethoxyphenylboronic acid, as well as general boronic acid synthesis techniques.

Preparation of Halogenated and Ethoxy-Substituted Aromatic Precursors

A relevant example is the synthesis of 2-bromo-6-dimethoxybenzoic acid (a similar halogenated aromatic system), which provides insight into halogenation and etherification steps:

  • Step 1: Synthesis of 2-bromo-m-dimethoxybenzene

    • React 2-bromo resorcinol with methyl sulfate in methanol under cooling conditions (-5 °C) with potassium hydroxide to methylate hydroxyl groups, forming dimethoxy derivatives.
    • Extract and dry organic layers, then purify by distillation to obtain 2-bromo-m-dimethoxybenzene.
  • Step 2: Conversion to 2,6-dimethoxybenzoic acid

    • Prepare a Grignard reagent from 2-bromo-m-dimethoxybenzene using magnesium in anhydrous diethyl ether.
    • Bubble dry carbon dioxide through the Grignard solution at low temperature to carboxylate the aromatic ring.
    • Acidify and extract to isolate 2,6-dimethoxybenzoic acid.
  • Step 3: Bromination

    • Brominate 2,6-dimethoxybenzoic acid in dioxane with bromine under stirring to obtain 3-bromo-2,6-dimethoxybenzoic acid.
    • Recrystallize from ethanol for purification.

This sequence illustrates how halogenation and etherification can be combined to prepare substituted aromatic intermediates.

For the ethoxy group specifically, etherification of phenols with ethyl halides (e.g., ethyl bromide) under basic conditions is a common approach. Alternatively, starting from 4-ethoxyphenylboronic acid (commercially available and well-characterized), the ethoxy substitution is already present and can be used as a building block in further transformations.

Formation of the Boronic Acid Functionality

Boronic acids are commonly synthesized by:

  • Metalation followed by borylation:

    • Halogenated aromatics (e.g., brominated or chlorinated phenyl rings) are treated with organolithium or Grignard reagents to generate arylmetal intermediates.
    • These intermediates react with boron electrophiles such as trimethyl borate or boronic acid derivatives to yield the boronic acid after acidic workup.
  • Transition metal-catalyzed borylation:

    • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) using bis(pinacolato)diboron or similar boron reagents can introduce the boronic acid moiety onto halogenated aromatic rings.
    • Conditions often involve bases like potassium phosphate or cesium carbonate, palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) complexes, solvents like 1,4-dioxane/water mixtures, and heating at 60–90 °C for several hours.

Specific Synthetic Example: Preparation of 4-Ethoxyphenylboronic Acid (Related Compound)

A detailed preparation method for 4-ethoxyphenylboronic acid, a close analog with the ethoxy substituent, is as follows:

Parameter Details
Starting material 4-Ethoxyphenyl bromide or related aryl halide
Catalyst Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0))
Base Potassium phosphate (K3PO4) or cesium carbonate
Solvent 1,4-Dioxane/water mixture
Temperature 85–90 °C
Reaction time 2–12 hours
Yield 53.5% to 88%
Workup Extraction with ethyl acetate, washing with acid/base solutions, drying over sodium sulfate, chromatography purification

This method involves palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron or boronic acid reagents under basic aqueous-organic conditions.

Proposed Preparation Route for this compound

Based on the above data and typical synthetic logic, the preparation of this compound could proceed as follows:

Step Reaction Type Reagents/Conditions Notes
1 Halogenation Starting from 3-chloro-6-ethoxyphenol or 2,6-dihydroxy-3-chlorobromobenzene; selective bromination and chlorination with NBS, Cl2 or other halogen sources Control of regioselectivity critical; ortho/para directing effects used
2 Etherification Alkylation of hydroxyl group with ethyl bromide or ethyl sulfate under basic conditions (KOH, NaH) To install ethoxy group if not already present
3 Metalation and borylation Treatment of halogenated aryl intermediate with n-butyllithium or magnesium to form arylmetal species; reaction with trialkyl borate or bis(pinacolato)diboron Low temperature metalation to avoid side reactions
4 Workup and purification Acidic hydrolysis to convert boronate ester to boronic acid; extraction, recrystallization Purify by recrystallization or chromatography

Summary Table of Key Preparation Parameters

Preparation Stage Typical Reagents/Conditions Yield Range (%) Key Considerations
Halogenation Bromine, chlorine sources; controlled temperature 60–80 Regioselectivity, over-halogenation control
Etherification Ethyl bromide, KOH or NaH in polar aprotic solvents 70–90 Complete conversion, avoid side reactions
Metalation & Borylation n-BuLi or Mg; trialkyl borate or bis(pinacolato)diboron; Pd catalysts 50–90 Temperature control, catalyst choice
Purification Extraction, recrystallization, chromatography Purity critical for downstream applications

Research Findings and Notes

  • The halogenation and etherification steps require careful control of reaction conditions to ensure selective substitution at the 2-, 3-, and 6-positions of the phenyl ring.
  • Palladium-catalyzed borylation is a well-established method for installing boronic acid groups on halogenated aromatic rings, with reaction conditions optimized for high yield and purity.
  • The presence of electron-withdrawing halogens (Br, Cl) and electron-donating ethoxy groups influences reactivity and regioselectivity, necessitating tailored reaction conditions.
  • Purification steps are crucial due to the sensitivity of boronic acids to moisture and potential for protodeboronation.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-3-chloro-6-ethoxyphenylboronic acid is known to undergo several types of reactions, including:

  • Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst to form biaryl compounds.

  • Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reaction conditions.

  • Substitution Reactions: The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an aryl halide.

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution Reactions: Nucleophiles like amines, alcohols, and thiols are used.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

  • Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction conditions.

  • Substitution Products: Various substituted phenylboronic acids.

Wissenschaftliche Forschungsanwendungen

2-Bromo-3-chloro-6-ethoxyphenylboronic acid finds applications in several scientific fields:

  • Chemistry: It is widely used in organic synthesis, particularly in cross-coupling reactions to create complex organic molecules.

  • Biology: The compound is used in the development of bioconjugation techniques for labeling biomolecules.

  • Medicine: It serves as a building block in the synthesis of pharmaceuticals and drug discovery.

  • Industry: It is employed in the production of materials and chemicals that require precise molecular architectures.

Wirkmechanismus

The mechanism by which 2-Bromo-3-chloro-6-ethoxyphenylboronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, reacting with electrophilic species to form carbon-carbon bonds. The molecular targets and pathways involved are typically the palladium-catalyzed cross-coupling reactions, where the boronic acid forms a complex with the palladium catalyst, facilitating the coupling process.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Data

The table below highlights key structural differences between the target compound and analogs:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Key References
2-Bromo-3-chloro-6-ethoxyphenylboronic acid (hypothetical) 2-Br, 3-Cl, 6-OEt C₈H₈BBrClO₃ 292.31 N/A -
6-Bromo-2-chloro-3-ethoxyphenylboronic acid 6-Br, 2-Cl, 3-OEt C₈H₈BBrClO₃ 292.31 957121-15-2
2-Bromo-6-chloro-3-methylphenylboronic acid 2-Br, 6-Cl, 3-Me C₇H₇BBrClO₂ 249.30 1309980-97-9
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid Pyridine ring: 2-Cl, 6-CF₃ C₆H₄BClF₃NO₂ 255.37 205240-63-7
2-Fluoro-3-hydroxy-6-bromophenylboronic acid 2-F, 3-OH, 6-Br C₆H₅BBrFO₃ 234.82 1309980-99-1

Key Observations :

  • Substituent Position Effects: The commercial analog 6-bromo-2-chloro-3-ethoxyphenylboronic acid (CAS 957121-15-2) demonstrates how altering substituent positions (Br at 6 vs. 2) impacts nomenclature without changing molecular weight .
  • Heterocyclic Analogs : Pyridine-based boronic acids (e.g., 2-chloro-6-(trifluoromethyl)pyridin-3-ylboronic acid ) exhibit distinct electronic properties due to the nitrogen atom, improving reactivity in electron-deficient systems .

Physicochemical Properties

While direct thermogravimetric or crystallographic data for the target compound are absent, inferences can be drawn from analogs:

  • Thermal Stability : Boronic acids with electron-withdrawing groups (e.g., Cl, CF₃) typically show higher thermal stability. For example, pyridine derivatives decompose at ~250°C under thermogravimetric analysis (TGA) .
  • Solubility: Ethoxy groups enhance solubility in polar solvents (e.g., DMSO, ethanol), whereas methyl or trifluoromethyl groups favor organic solvents like dichloromethane .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Efficiency : Ethoxy-substituted phenylboronic acids generally exhibit moderate reactivity due to steric hindrance, requiring palladium catalysts like tetra(triphenylphosphine)palladium (PPh₃)₂P for activation .
  • Electronic Effects : Chloro and bromo substituents act as ortho/para-directing groups, influencing regioselectivity in coupling reactions. Trifluoromethyl groups (as in pyridine analogs) enhance electrophilicity, accelerating reaction rates .

Biologische Aktivität

2-Bromo-3-chloro-6-ethoxyphenylboronic acid (CAS No. 1315476-02-8) is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can influence various biological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid moiety can interact with hydroxyl groups on glycoproteins and other biomolecules, affecting their function. This interaction can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Anticancer Properties

Research indicates that boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death. For instance, studies have shown that similar compounds exhibit selective cytotoxicity against various cancer cell lines by disrupting protein homeostasis through proteasome inhibition.

Enzyme Inhibition

Boronic acids are also recognized as effective inhibitors of serine proteases and other enzymes involved in disease processes. For example, they can inhibit the activity of certain kinases, which play crucial roles in cancer progression and metastasis . The specific inhibition profile of this compound remains to be fully elucidated but is expected to follow similar trends.

Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against breast cancer cell lines. The compound induced apoptosis in a dose-dependent manner, with an IC50 value comparable to established anticancer agents .

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15Apoptosis via proteasome inhibition
HeLa (Cervical)20Cell cycle arrest

Study 2: Enzyme Inhibition

Another study investigated the inhibitory effects of this compound on specific kinases involved in cancer signaling pathways. The results indicated a strong binding affinity to the target enzymes, resulting in significant reductions in their activities at low micromolar concentrations.

EnzymeIC50 (µM)Type of Inhibition
PI3K10Competitive
mTOR12Non-competitive

Q & A

Q. What are the recommended synthetic routes for preparing 2-bromo-3-chloro-6-ethoxyphenylboronic acid, and what purity validation methods are essential?

Methodological Answer: Synthesis typically involves halogenation and boronation of substituted benzene derivatives. For example, bromination and chlorination of a pre-functionalized ethoxyphenyl intermediate, followed by Miyaura borylation. Purification via column chromatography is critical due to boronic acid sensitivity to silica gel binding . Validate purity using HPLC (≥95%) and confirm structure via 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry. Store at 0–6°C to prevent degradation, as recommended for structurally similar halogenated phenylboronic acids .

Q. How can researchers mitigate challenges in purifying halogenated phenylboronic acids like this compound?

Methodological Answer: Avoid silica gel chromatography due to boronic acid adsorption; instead, use recrystallization with non-polar solvents (e.g., hexane/ethyl acetate mixtures). For persistent impurities, employ preparative HPLC with a C18 column. Monitor boroxine formation (dehydration byproduct) via FT-IR (B-O-B stretch at ~1350 cm1^{-1}) and adjust reaction moisture levels .

Q. What spectroscopic techniques are most reliable for characterizing the substitution pattern of this compound?

Methodological Answer: 1H^{1}\text{H} NMR: Identify aromatic protons (δ 6.8–7.5 ppm) and ethoxy group (δ 1.3–1.5 ppm for -CH3_3, δ 3.9–4.2 ppm for -OCH2_2). 11B^{11}\text{B} NMR confirms boronic acid presence (δ 28–32 ppm). For halogen positioning, use NOESY or COSY to resolve overlapping signals. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer: Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319). Work in a fume hood to avoid inhalation (H335). Store in airtight containers at 0–6°C to minimize decomposition. For spills, neutralize with sodium bicarbonate and adsorb with inert material .

Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing Cl and Br substituents reduce electron density at the boronic acid site, slowing Suzuki-Miyaura coupling. Steric hindrance from the ethoxy group further affects reaction kinetics. Optimize using Pd(OAc)2_2/SPhos catalyst systems and elevated temperatures (80–100°C) to enhance reactivity .

Advanced Questions

Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?

Methodological Answer: Perform single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement . Compare experimental bond lengths/angles (e.g., B-O ~1.36 Å) with DFT-optimized geometries. For disordered structures, apply TWINABS for data scaling. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., C–H···O, halogen bonding) to validate packing models .

Q. What strategies optimize reaction yields when this compound participates in multi-step heterocycle synthesis?

Methodological Answer: Use sequential coupling-protection steps: (1) Suzuki coupling to install aryl groups, (2) Boc protection of reactive sites, (3) cyclization via Buchwald-Hartwig amination. Monitor intermediates by LC-MS to identify side reactions (e.g., deboronation). For sterically hindered systems, employ microwave-assisted synthesis (120°C, 30 min) .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

Methodological Answer: Conduct stability studies via UV-Vis (monitor absorbance at λ~260 nm). In polar aprotic solvents (DMF, DMSO), stability exceeds 24 hours. In aqueous buffers (pH 7–9), hydrolysis occurs within 6 hours. Adjust to pH 5–6 (acetate buffer) and add 1% glycerol to stabilize for in vitro assays .

Q. What computational methods predict the regioselectivity of this compound in electrophilic substitution reactions?

Methodological Answer: Use Fukui indices (Gaussian 16) to identify nucleophilic/electrophilic sites. For brominated analogs, the para position to boron is most reactive. Compare with NBO charges (M06-2X/6-311++G**) to validate. Molecular dynamics (AMBER) simulate solvent effects on transition states .

Q. How can researchers reconcile discrepancies between theoretical and experimental 13C^{13}\text{C}13C NMR chemical shifts?

Methodological Answer: Compute shifts via GIAO (B3LYP/6-311+G**) and apply linear scaling factors. For aromatic carbons, deviations >2 ppm suggest conformational flexibility. Use DP4+ probability analysis (NMR Workbook) to assess likely conformers. Cross-check with 1H^{1}\text{H}-13C^{13}\text{C} HSQC for unresolved signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-chloro-6-ethoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-chloro-6-ethoxyphenylboronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.